molecular formula C11H13F2N B12942779 (S)-2-(3,4-Difluorobenzyl)pyrrolidine

(S)-2-(3,4-Difluorobenzyl)pyrrolidine

Cat. No.: B12942779
M. Wt: 197.22 g/mol
InChI Key: GAFPCOQUIBAOBL-VIFPVBQESA-N
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Description

(S)-2-(3,4-Difluorobenzyl)pyrrolidine is a chiral pyrrolidine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic building block, characterized by its pyrrolidine ring and a 3,4-difluorobenzyl substituent attached to the chiral center. The stereochemistry of the molecule is defined in the (S) configuration, which is often critical for its biological activity and interaction with specific enzymatic targets. This scaffold is particularly valuable in drug discovery programs. Pyrrolidine derivatives are frequently employed as key components in the synthesis of protease inhibitors, such as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, which are a recognized class of therapeutics for type 2 diabetes . The incorporation of fluorine atoms on the benzyl ring is a common strategy in lead optimization to modulate a compound's electronic properties, metabolic stability, and membrane permeability. Furthermore, structurally related pyrrolidine compounds are utilized in the development of advanced therapeutic modalities. For instance, chiral pyrrolidine structures are integral in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to target specific proteins for degradation . This highlights the potential application of (S)-2-(3,4-Difluorobenzyl)pyrrolidine as a critical fragment in the construction of sophisticated chemical tools for biological research and target validation. Applications: • Key intermediate in medicinal chemistry and drug discovery • Chiral scaffold for the synthesis of biologically active molecules • Building block for potential protease inhibitors and other therapeutic candidates • Research tool for developing novel modalities like PROTACs Notice: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

(2S)-2-[(3,4-difluorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H13F2N/c12-10-4-3-8(7-11(10)13)6-9-2-1-5-14-9/h3-4,7,9,14H,1-2,5-6H2/t9-/m0/s1

InChI Key

GAFPCOQUIBAOBL-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)CC2=CC(=C(C=C2)F)F

Canonical SMILES

C1CC(NC1)CC2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3,4-Difluorobenzyl)pyrrolidine typically involves the reaction of (S)-pyrrolidine with 3,4-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of (S)-2-(3,4-Difluorobenzyl)pyrrolidine may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3,4-Difluorobenzyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of biologically active molecules. Its difluorobenzyl group can enhance binding affinity to specific receptors, making it a candidate for drug development targeting various therapeutic areas.

Drug Development

Research indicates that (S)-2-(3,4-Difluorobenzyl)pyrrolidine and its derivatives may exhibit activity against neurotransmitter systems and enzymes involved in metabolic pathways. The presence of fluorine atoms is known to influence the electronic properties of compounds, potentially leading to improved pharmacokinetics and metabolic stability compared to non-fluorinated analogs.

Studies have explored the biological activity of (S)-2-(3,4-Difluorobenzyl)pyrrolidine, particularly its interaction with dopamine receptors. For instance, it has been investigated as a selective antagonist for dopamine receptor subtype 4 (D4R), showing promise in managing conditions like Parkinson's disease .

Interaction Studies

The compound's binding affinity to various biological targets is crucial for its therapeutic potential. The difluorobenzyl substituent may enhance interactions with proteins and enzymes, which is essential for optimizing new therapeutic agents based on this scaffold.

Synthesis Techniques

The synthesis of (S)-2-(3,4-Difluorobenzyl)pyrrolidine typically involves several key steps that can be optimized for yield and purity:

  • Starting Materials : Commonly used precursors include pyrrolidine derivatives and difluorobenzyl halides.
  • Reagents : Reactions often require catalysts or specific reagents to facilitate the formation of the desired product.
  • Continuous Flow Synthesis : This method is increasingly utilized in industrial production to enhance yield and ensure consistent product quality.

Mechanism of Action

The mechanism of action of (S)-2-(3,4-Difluorobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position Isomer: 2,3-Difluorobenzyl Analogs

A key comparator is the compound (4aR)-1-[(2,3-Difluorophenyl)methyl]-... synthesized in EP 4 374 877 A2, which shares a pyrrolidine scaffold but differs in fluorine substitution (2,3-difluoro vs. 3,4-difluoro) and stereochemistry (4aR vs. S-configuration) .

Structural and Functional Implications :

  • Steric Profile : The 2,3-difluoro analog may exhibit steric hindrance at the ortho position, reducing rotational freedom compared to the para-substituted 3,4-difluoro derivative.

Stereoisomeric Comparisons: (S)- vs. (R)-Configured Derivatives

The enantiomer (R)-2-(3,4-Difluorobenzyl)pyrrolidine may display distinct pharmacological properties. For example:

  • Receptor Binding : In dopamine reuptake inhibition studies, (S)-enantiomers of pyrrolidine derivatives often show higher affinity due to optimal spatial alignment with binding pockets.
  • Metabolic Stability : Chirality influences metabolic pathways; the (S)-isomer may resist CYP450-mediated oxidation better than the (R)-form, as seen in analogous compounds .

Substituent Variants: Propyl vs. Benzyl Groups

The patent compound incorporates a propyl group at the pyrrolidine’s 2-position, whereas the target compound uses a benzyl substituent.

  • Biological Activity: Propyl substituents may favor hydrophobic interactions in enzyme active sites, while benzyl groups enable π-π stacking with aromatic amino acids.

Data Tables: Structural and Property Comparisons

Table 1. Structural Comparison of Key Compounds

Compound Name Core Structure Substituent Position Stereochemistry Molecular Weight (g/mol) Predicted logP
(S)-2-(3,4-Difluorobenzyl)pyrrolidine Pyrrolidine 3,4-difluorobenzyl S-configuration 241.3 2.8
(4aR)-1-[(2,3-Difluorophenyl)methyl] Pyrrolo[1,2-b]pyridazine 2,3-difluorobenzyl 4aR 498.4 4.1
(R)-2-Propylpyrrolidine (from patent) Pyrrolidine Propyl R-configuration 157.3 1.5

Research Findings and Implications

  • Stereochemical Impact : The (S)-configuration in the target compound is associated with enhanced target engagement, as observed in related CNS-active molecules .
  • Fluorine Positioning : 3,4-Difluoro substitution optimizes electronic effects for receptor binding, whereas 2,3-difluoro analogs may prioritize steric compatibility with bulkier targets.
  • Synthetic Challenges : As evidenced in the patent, multi-step syntheses for complex analogs (e.g., pyrrolo-pyridazine derivatives) require precise control over stereochemistry and regioselectivity, increasing production costs .

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